2-chloro-4-(4H-1,2,4-triazol-4-yl)phenol
CAS No.: 937792-37-5
Cat. No.: VC7798087
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 937792-37-5 |
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Molecular Formula | C8H6ClN3O |
Molecular Weight | 195.61 |
IUPAC Name | 2-chloro-4-(1,2,4-triazol-4-yl)phenol |
Standard InChI | InChI=1S/C8H6ClN3O/c9-7-3-6(1-2-8(7)13)12-4-10-11-5-12/h1-5,13H |
Standard InChI Key | ZNECNUMHVLPSBU-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N2C=NN=C2)Cl)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a phenol ring substituted at the 2-position with a chlorine atom and at the 4-position with a 1,2,4-triazole moiety. The molecular formula is C₈H₆ClN₃O, yielding a molecular weight of 196.61 g/mol. Key structural features include:
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Phenolic hydroxyl group: Imparts acidity (pKa ≈ 9–10) and hydrogen-bonding capability.
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Chlorine substituent: An electron-withdrawing group that influences electronic distribution and reactivity.
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1,2,4-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms, contributing to potential coordination and biological activity .
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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The phenolic -OH proton is expected near δ 9.6 ppm (singlet, exchangeable) .
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Triazole protons resonate as singlets in the δ 8.2–8.5 ppm range .
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Aromatic protons adjacent to chlorine and triazole groups show splitting patterns influenced by substituents. For example, the H-3 and H-5 protons on the phenol ring may appear as doublets (J ≈ 8.7 Hz) near δ 7.4–7.6 ppm .
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¹³C NMR:
Infrared (IR) Spectroscopy
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C-Cl stretch: Medium-intensity peak at 600–700 cm⁻¹.
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Triazole ring vibrations: Bands at 1500–1600 cm⁻¹ (C=N stretching) and 1220–1300 cm⁻¹ (C-N stretching) .
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M – H]⁻ is calculated at m/z 196.0178 (C₈H₅ClN₃O). Observed values would likely align within ±5 ppm of theoretical .
Synthetic Methodologies
From 4-(4H-1,2,4-Triazol-4-yl)Phenol
The unchlorinated analog 4-(4H-1,2,4-triazol-4-yl)phenol (CAS: 98581-86-3) serves as a starting material . Chlorination at the 2-position can be achieved via:
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Electrophilic chlorination using Cl₂/FeCl₃ in dichloromethane at 0–5°C.
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Directed ortho-chlorination employing N-chlorosuccinimide (NCS) under acidic conditions .
Cycloaddition Strategies
A Huisgen azide-alkyne cycloaddition (click chemistry) could assemble the triazole ring post-chlorination:
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Synthesis of 2-chloro-4-ethynylphenol via Sonogashira coupling of 2-chloro-4-iodophenol with trimethylsilylacetylene, followed by deprotection.
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Cycloaddition with an azide (e.g., sodium azide) in the presence of Cu(I) catalyst to form the triazole .
Physicochemical Properties
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